molecular formula C18H21NO2 B11839960 (1S)-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 60672-47-1

(1S)-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11839960
CAS No.: 60672-47-1
M. Wt: 283.4 g/mol
InChI Key: OINUIVDXTPPAHH-INIZCTEOSA-N
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Description

(S)-1-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is a chiral compound belonging to the tetrahydroisoquinoline class. This compound is characterized by the presence of a 3,4-dimethoxybenzyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring system. It is of significant interest in organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

Industrial Production Methods

Industrial production methods for (S)-1-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline may involve optimized reaction conditions, such as the use of continuous flow reactors to enhance yield and purity. Catalysts and solvents are selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines, ketones, carboxylic acids, and other functionalized derivatives.

Mechanism of Action

The mechanism of action of (S)-1-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern and chiral nature, which contribute to its distinct biological and chemical properties.

Properties

CAS No.

60672-47-1

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

(1S)-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C18H21NO2/c1-20-17-8-7-13(12-18(17)21-2)11-16-15-6-4-3-5-14(15)9-10-19-16/h3-8,12,16,19H,9-11H2,1-2H3/t16-/m0/s1

InChI Key

OINUIVDXTPPAHH-INIZCTEOSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@H]2C3=CC=CC=C3CCN2)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC2C3=CC=CC=C3CCN2)OC

Origin of Product

United States

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